4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
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Overview
Description
4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a morpholine ring and a phenoxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been shown to act as inverse agonists or inhibitors, suggesting that they may bind to their targets and modulate their activity .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyrimidines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction conditions often involve heating the reactants in toluene at elevated temperatures (e.g., 120°C) for a specified duration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 1-Phenyl-2-(4-(2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is unique due to its combination of a triazolopyrimidine core with a morpholine ring and a phenoxyethyl group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-13(24-14-5-3-2-4-6-14)15-7-8-18-16-19-17(20-22(15)16)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAAGHWHBIKINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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